molecular formula C26H19N3O2S2 B2709662 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine CAS No. 866017-80-3

4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine

Cat. No. B2709662
CAS RN: 866017-80-3
M. Wt: 469.58
InChI Key: RZOCOJWNCYWGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine” is a chemical compound that is used for pharmaceutical testing . It is available for purchase as a high-quality reference standard .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a pyrimidine ring, a phenylsulfonyl group, and a 1,3-thiazol-5-yl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Antimicrobial Applications

One area where derivatives similar to 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine have shown promise is in the development of antimicrobial agents. Studies have synthesized various heterocyclic compounds incorporating sulfamoyl and phenylsulfonyl moieties, demonstrating significant antimicrobial potential. For instance, novel pyrazolopyrimidine and thiazolo[4,5-d]pyrimidine derivatives have been developed, showing activity against a range of bacteria and fungi. These compounds' effectiveness against microbial strains suggests their potential as antimicrobial agents, surpassing the activity of some reference drugs in certain cases (Alsaedi, Farghaly, & Shaaban, 2019); (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Nonlinear Optical Properties

Derivatives of 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine have also been explored for their nonlinear optical (NLO) properties. A study focusing on thiopyrimidine derivatives highlights the significance of pyrimidine in fields like medicine and nonlinear optics. The investigation into the structural parameters, electronic, and NLO properties of these derivatives reveals their potential applications in optoelectronic devices and other high-tech applications, demonstrating larger NLO properties compared to standard molecules (Hussain et al., 2020).

Drug Discovery and Medicinal Chemistry

Thiazolo[4,5-d]pyrimidines, closely related to the structure of interest, have been extensively studied for their broad range of pharmacological activities. These studies have yielded compounds with potent antifungal, antibacterial, and antiviral properties. The structural similarity to purines makes thiazolo[4,5-d]pyrimidines significant for medicinal chemistry research, with developments in various therapeutic areas such as immune modulation, cancer treatment, and anti-inflammatory drugs. The comprehensive exploration of thiazolo[4,5-d]pyrimidines' medicinal significance underscores their versatility and potential in drug discovery (Kuppast & Fahmy, 2016).

properties

IUPAC Name

5-[5-(benzenesulfonyl)-2-phenylpyrimidin-4-yl]-4-methyl-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2S2/c1-18-24(32-26(28-18)20-13-7-3-8-14-20)23-22(33(30,31)21-15-9-4-10-16-21)17-27-25(29-23)19-11-5-2-6-12-19/h2-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOCOJWNCYWGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NC(=NC=C3S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine

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